molecular formula C19H23ClN4OS B6488121 5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887218-82-8

5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488121
CAS No.: 887218-82-8
M. Wt: 390.9 g/mol
InChI Key: UNTAOCUMUUIHQC-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol core substituted with a 2-chlorophenyl group, a 4-methylpiperidin-1-yl moiety, and an ethyl group at position 2. The 2-chlorophenyl group enhances lipophilicity and may improve receptor binding, while the 4-methylpiperidinyl substituent could influence solubility and metabolic stability.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-6-4-5-7-14(13)20)23-10-8-12(2)9-11-23/h4-7,12,16,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTAOCUMUUIHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related [1,2,4]triazolo-thiazole derivatives and analogs with modifications in aryl, piperidine/piperazine, or alkyl substituents. Key examples include:

Compound Name / ID Core Structure Substituents Molecular Weight Notable Features
Target Compound [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 2-ethyl; (2-chlorophenyl)(4-methylpiperidin-1-yl)methyl ~463.9 (calc.) Balanced lipophilicity; potential CNS penetration due to 4-methylpiperidinyl
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol Same 2-ethyl; (3-chlorophenyl)(4-ethylpiperazin-1-yl)methyl ~478.3 (calc.) Increased polarity from piperazine; 3-chloro substitution may reduce affinity
BA94915 Same 2-(furan-2-yl); (2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl 509.98 Piperazine with 4-fluorophenyl; furan enhances solubility but reduces stability
BA94989 Same 2-(furan-2-yl); (4-chlorophenyl)(4-benzylpiperidin-1-yl)methyl 505.03 Benzylpiperidinyl increases lipophilicity; 4-chloro may alter target selectivity
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl derivative Same 2-methyl; (3-chlorophenyl)(4-ethoxy-3-methoxyphenyl)methyl ~564.0 (calc.) Bulky aryl groups may hinder bioavailability; methoxy/ethoxy improves solubility

Pharmacological and Physicochemical Insights

  • Chlorophenyl Position : The 2-chloro substitution in the target compound may offer superior steric compatibility with hydrophobic enzyme pockets compared to 3- or 4-chloro analogs (e.g., ) .
  • Piperidine vs. Piperazine : The 4-methylpiperidinyl group (target) likely enhances blood-brain barrier penetration relative to piperazinyl derivatives (e.g., BA94915) due to reduced polarity .
  • Ethyl vs. Methyl/Furan : The ethyl group at position 2 provides moderate metabolic stability compared to methyl () or furan (BA94915), which may undergo faster oxidative metabolism .
  • Antifungal Potential: Molecular docking studies () suggest triazole-thiazole hybrids inhibit fungal 14α-demethylase. The target compound’s 2-chlorophenyl group could enhance binding to the enzyme’s heme cofactor .

Research Findings and Data Gaps

  • Synthetic Routes : details one-pot synthesis of thiazolo-triazoles under acidic conditions, applicable to the target compound .
  • Bioactivity Data : While direct data on the target compound is absent, analogs in and show antifungal and antibacterial activity, suggesting a plausible mechanism of action .
  • Contradictions : highlights substituent-dependent solubility trade-offs (e.g., furan improves solubility but reduces stability), which may limit direct extrapolation to the target compound .

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